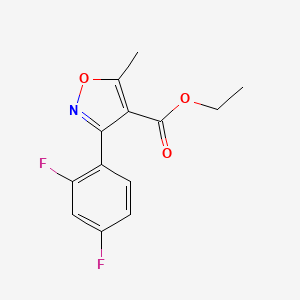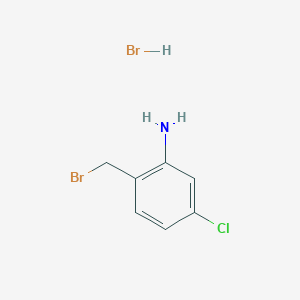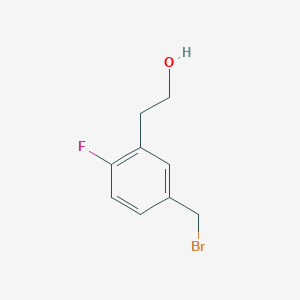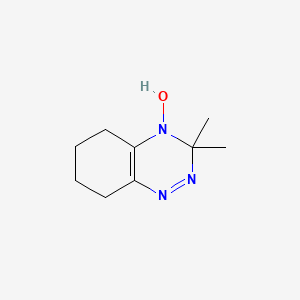
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is a chemical compound characterized by the presence of an isocyanate group and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where the isocyanate or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex chemical structures.
Biology: It may be used in the development of biologically active compounds for research purposes.
作用機序
The mechanism of action of 1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. The trifluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
Benzene, 1-fluoro-3-iodo-5-(trifluoromethoxy)-: This compound has a similar trifluoromethoxy group but differs in the presence of fluoro and iodo substituents.
(Trifluoromethoxy)benzene: This compound contains only the trifluoromethoxy group attached to the benzene ring.
Uniqueness
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is unique due to the combination of the isocyanate and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 |
InChIキー |
BLNHSMXWISCKHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN=C=O)OC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)

![Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate](/img/structure/B8512228.png)



![2-[(5-Chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8512261.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B8512275.png)
![2-(Benzo[b]thiophen-5-yl)oxirane](/img/structure/B8512277.png)


